molecular formula C11H13BF3NO6S B1434201 (3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 1704065-47-3

(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1434201
CAS RN: 1704065-47-3
M. Wt: 355.1 g/mol
InChI Key: RXSUJUOLGGVKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds .


Synthesis Analysis

Boronic acids can be synthesized through several methods, including the reaction of organometallic compounds with borate esters .


Molecular Structure Analysis

The molecular structure of a boronic acid consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is sp2 hybridized, resulting in a trigonal planar geometry around the boron .


Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds. This property makes them useful in a variety of chemical reactions, including Suzuki coupling .


Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are characterized by their reactivity with diols, a property that is exploited in organic synthesis .

Scientific Research Applications

Overview

The compound (3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative, a class of compounds known for their diverse applications in scientific research. Boronic acids are crucial in the development of various chemical sensors, drug discovery, and material science due to their unique ability to form reversible covalent bonds with diols and other Lewis bases.

Boronic Acid Sensors

Boronic acids, including derivatives like this compound, are extensively used in the development of chemical sensors. These sensors are capable of detecting various biological and chemical substances, including sugars, glycated proteins, and fluoride ions, owing to their selective binding properties. For instance, boronic acid-based sensors with double recognition sites have shown improved binding affinity and selectivity, which is essential for the precise detection of target molecules in complex biological environments (Bian et al., 2019).

Drug Discovery and Development

Boronic acid compounds have been instrumental in drug discovery, particularly in the design of proteasome inhibitors like bortezomib, a boronic acid derivative used for treating multiple myeloma and lymphoma. These inhibitors target the proteasome, a complex that degrades misfolded proteins, thereby influencing cell cycle control and apoptosis. The unique mechanism of action of boronic acid-based drugs, including their ability to interfere with protein degradation pathways, highlights their potential in developing novel therapeutic agents (Tobinai, 2007).

Material Science and Organic Electronics

In material science, boronic acid derivatives play a vital role in the synthesis and functionalization of organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and photovoltaics. These compounds contribute to the development of metal-free infrared emitters and other optoelectronic devices. Their application in OLEDs, for example, is based on their ability to improve the electronic properties of the materials, leading to more efficient and durable devices (Squeo & Pasini, 2020).

Environmental and Analytical Chemistry

Boronic acid derivatives are also significant in environmental and analytical chemistry, particularly in the removal of boron from water sources. Boron, while beneficial in small amounts, can be detrimental at higher concentrations. Studies have focused on the use of boronic acid-based resins and membranes in reverse osmosis systems for effective boron removal in seawater desalination processes, highlighting the versatility of these compounds in addressing environmental challenges (Tu, Nghiem, & Chivas, 2010).

Mechanism of Action

The mechanism of action of boronic acids in biological systems often involves the formation of covalent bonds with biological molecules. This can alter the function of the molecule and have various effects depending on the specific context .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The unique properties of boronic acids make them a topic of ongoing research in the field of organic chemistry. Future directions may include the development of new synthetic methods, as well as the exploration of new applications in fields such as drug discovery .

properties

IUPAC Name

[3-morpholin-4-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3NO6S/c13-11(14,15)22-9-2-1-8(12(17)18)7-10(9)23(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSUJUOLGGVKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Reactant of Route 5
(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Reactant of Route 6
(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.